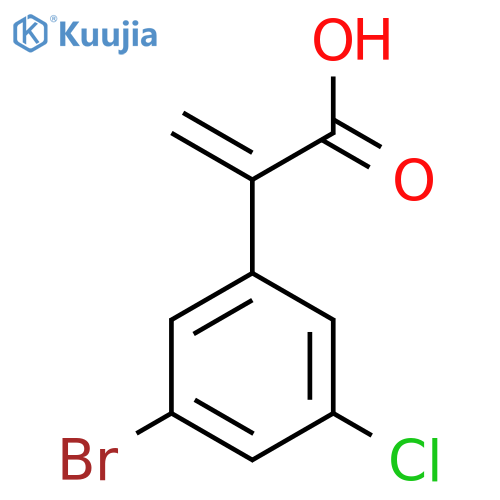

Cas no 2229587-96-4 (2-(3-bromo-5-chlorophenyl)prop-2-enoic acid)

2229587-96-4 structure

商品名:2-(3-bromo-5-chlorophenyl)prop-2-enoic acid

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid

- EN300-1921280

- 2229587-96-4

-

- インチ: 1S/C9H6BrClO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)

- InChIKey: FOLBWLRSQANSIE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(C(=C)C(=O)O)=C1)Cl

計算された属性

- せいみつぶんしりょう: 259.92397g/mol

- どういたいしつりょう: 259.92397g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 37.3Ų

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921280-0.1g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-0.5g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-5g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 5g |

$3147.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-10g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-2.5g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-0.05g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-1g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 1g |

$1086.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-5.0g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1921280-0.25g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1921280-1.0g |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |

2229587-96-4 | 1g |

$1086.0 | 2023-05-31 |

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2229587-96-4 (2-(3-bromo-5-chlorophenyl)prop-2-enoic acid) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬